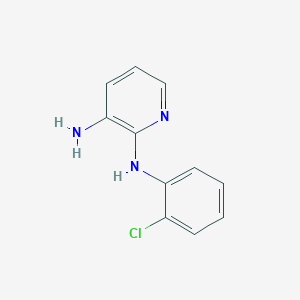

2-N-(2-chlorophenyl)pyridine-2,3-diamine

Description

Significance of Diaminopyridines in Organic Synthesis and Chemical Research

Diaminopyridines are a class of organic compounds that feature a pyridine (B92270) ring substituted with two amino groups. These structures are of considerable interest in chemical research and serve as highly versatile intermediates in the synthesis of a wide array of more complex molecules. rug.nl Their importance stems from the presence of multiple reactive sites, which allows for further functionalization and the construction of diverse molecular architectures.

In the pharmaceutical industry, diaminopyridine derivatives are crucial building blocks for active pharmaceutical ingredients (APIs). For instance, 2,3-diaminopyridine (B105623) is a precursor for synthesizing compounds such as imidazo[4,5-b]pyridines, which have been investigated as inotropic agents, and imidazo[1,2-a]pyridines, used in medications for ulcers. beilstein-journals.org The broader family of pyrimidine (B1678525) derivatives, which share structural similarities, exhibits a vast range of pharmacological properties, including antibacterial, antiviral, anticancer, and anti-inflammatory activities. ias.ac.in Historically, diaminopyrimidines have been pivotal in the development of antimicrobial drugs. wikipedia.org

Beyond medicinal chemistry, diaminopyridines are also employed as ligands in the field of organometallic chemistry. rug.nlbeilstein-journals.org The nitrogen atoms of both the pyridine ring and the amino substituents can coordinate with metal ions, making them valuable for creating catalysts and functional materials. The compound 2,3-diaminopyridine, for example, is used to synthesize and modify nitrogen-containing ligands for various chemical reactions. rug.nl Furthermore, derivatives like azabenzimidazoles, which are synthesized from 2,3-diaminopyridine, are noted for their broad-spectrum biological activity. mdpi.com

Academic Research Context of N-Arylated Pyridine Diamines

The introduction of an aryl group onto a nitrogen atom (N-arylation) of a diaminopyridine scaffold creates an N-arylated pyridine diamine. This structural modification is a key strategy in synthetic chemistry for modulating the electronic, steric, and pharmacokinetic properties of a molecule. The synthesis of such C-N bonds is a major focus of academic research, with several powerful cross-coupling methodologies being established.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. This palladium-catalyzed cross-coupling reaction facilitates the bonding of amines with aryl halides or triflates. wikipedia.orglibretexts.org Since its development in the 1990s, the reaction has seen continuous improvement through the design of sophisticated phosphine (B1218219) ligands that enhance catalyst activity, allowing the reaction to proceed under milder conditions with a broader range of substrates. rug.nl This method is widely applied for the synthesis of N-arylpyrimidin-2-amines and other N-arylated heterocycles. mdpi.comresearchgate.net

Another classic and important method is the Ullmann condensation (specifically the Goldberg reaction for C-N coupling), which is a copper-catalyzed reaction between an aryl halide and an amine. wikipedia.org While traditional Ullmann conditions required harsh temperatures, modern advancements using specialized ligands, such as diamines, have enabled these reactions to proceed under much milder conditions, sometimes even at room temperature. acs.org This makes the Ullmann-type reaction a valuable and more sustainable alternative to palladium-catalyzed methods for N-arylation. researchgate.net

These catalytic methods provide chemists with reliable tools to synthesize N-arylated pyridine diamines like 2-N-(2-chlorophenyl)pyridine-2,3-diamine, enabling the systematic exploration of their chemical and biological potential.

Structural Features and Nomenclature of this compound

The compound this compound is a specific N-arylated diaminopyridine. Its nomenclature precisely describes its molecular architecture:

Pyridine-2,3-diamine : The core of the molecule is a pyridine ring with two amine (-NH₂) groups attached at the 2nd and 3rd positions.

2-N-(2-chlorophenyl) : This indicates that one of the nitrogen atoms, specifically the one at the 2-position of the pyridine ring, is further substituted. The substituent is a "2-chlorophenyl" group, which is a phenyl ring with a chlorine atom at the 2-position (or ortho position).

The structure, therefore, consists of a pyridine core bearing a primary amino group at the C3 position and a secondary amine at the C2 position, which connects to the 2-chlorophenyl moiety. This compound is classified as a versatile small molecule scaffold available for research purposes. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 41082-23-9 nih.gov |

| Molecular Formula | C₁₁H₁₀ClN₃ nih.gov |

| Molecular Weight | 219.67 g/mol nih.gov |

| Structure | A pyridine ring with an amino group at position 3 and a (2-chlorophenyl)amino group at position 2. |

Overview of Research Areas Pertaining to the Compound and its Analogs

While specific research literature on this compound itself is limited, extensive research has been conducted on its core scaffold (2,3-diaminopyridine) and its analogs, highlighting the potential areas of application for this class of compounds.

A significant area of investigation is in medicinal chemistry, particularly for the development of new therapeutic agents. Researchers have used 2,3-diaminopyridine precursors to synthesize libraries of compounds tested for biological activity. For example, the reaction of 2,3-diaminopyridine derivatives with various aldehydes produces 4-azabenzimidazoles and (phenylimino)pyridines. These resulting compounds have been evaluated for their potential as anti-parasitic agents, with some showing promising activity against Plasmodium falciparum (the parasite causing malaria) and Trypanosoma brucei (the parasite causing African Sleeping Sickness). mdpi.comacs.org

Furthermore, the 2,3-diaminopyridine skeleton is a key building block for synthesizing more complex heterocyclic systems. It has been used in the preparation of trifluoromethyl-containing 3H-pyrido[2,3-b] ias.ac.innih.govdiazepinols, which are of interest due to the unique properties conferred by the trifluoromethyl group in bioactive molecules. nih.gov

In the field of materials science, analogs of the title compound have been explored for their unique physical properties. For instance, a related compound, 3‐[(2‐chlorophenyl)diazenyl]pyridine‐2,6‐diamine, which features a similar 2-chlorophenyl group, has been investigated for its potential application in optical limiters—devices that protect optical sensors from damage by intense light. researchgate.net This suggests that the electronic properties imparted by the N-arylated pyridine diamine structure can be tuned for advanced materials applications.

Finally, in agricultural science, related pyridine-based structures such as pyridine-3-carboxamide (B1143946) analogs have been synthesized and evaluated as effective agents against bacterial wilt in crops like tomatoes, indicating the broad utility of the pyridine scaffold in diverse fields of chemical biology. organic-chemistry.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-diaminopyridine |

| 3‐[(2‐chlorophenyl)diazenyl]pyridine‐2,6‐diamine |

| Imidazo[4,5-b]pyridines |

| Imidazo[1,2-a]pyridines |

| Azabenzimidazoles |

| (Phenylimino)pyridines |

| 3H-pyrido[2,3-b] ias.ac.innih.govdiazepinols |

Structure

3D Structure

Properties

IUPAC Name |

2-N-(2-chlorophenyl)pyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-8-4-1-2-6-10(8)15-11-9(13)5-3-7-14-11/h1-7H,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNLSLORCFETTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=CC=N2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 N 2 Chlorophenyl Pyridine 2,3 Diamine and Precursor Structures

Synthesis of Key Pyridine (B92270) Diamine Precursors

The foundational step in synthesizing N-arylated pyridine-2,3-diamines is the preparation of the pyridine-2,3-diamine core. This is typically achieved through the reduction of corresponding nitropyridine derivatives or via direct amination routes.

A common and effective method for preparing diaminopyridines is the reduction of nitropyridine precursors. The strategic placement of nitro and amino groups on the pyridine ring allows for selective reduction to the desired diamine.

2-amino-3-nitropyridine (B1266227) and 3-amino-2-nitropyridine (B78374): The reduction of 2-amino-3-nitropyridine is a frequently employed pathway to obtain 2,3-diaminopyridine (B105623). chemicalbook.com This transformation can be accomplished using various reducing agents, including iron in the presence of an acid like aqueous acidified ethanol (B145695) or tin and hydrochloric acid. chemicalbook.comorgsyn.org Catalytic reduction of 3-amino-2-nitropyridine also provides a good yield of 2,3-diaminopyridine. orgsyn.org However, the synthesis of these amino-nitro compounds can be a challenging and lengthy process. orgsyn.org The nitration of 2-aminopyridine (B139424), for instance, often results in a mixture of isomers, with 2-amino-5-nitropyridine (B18323) being the major product, making the isolation of 2-amino-3-nitropyridine tedious. orgsyn.orgnbinno.com

2-amino-5-bromo-3-nitropyridine: To improve the regioselectivity of the nitration step, the 5-position of 2-aminopyridine can be blocked with a halogen, typically bromine. arkat-usa.org Bromination of 2-aminopyridine favors substitution at the 5-position, yielding 2-amino-5-bromopyridine (B118841) as the main product. arkat-usa.org Subsequent nitration of 2-amino-5-bromopyridine proceeds via a 2-nitroamino-5-bromopyridine intermediate, which rearranges to form 2-amino-5-bromo-3-nitropyridine. arkat-usa.orgresearchgate.net The reduction of this nitro compound, for example using an iron/hydrochloric acid catalyst, then affords 2,3-diamino-5-bromopyridine (B182523) in good yields. arkat-usa.orgresearchgate.net The bromo-substituent can be retained for further functionalization or removed in a subsequent step if desired.

| Nitropyridine Precursor | Reducing Agent/Conditions | Product | Reference |

|---|---|---|---|

| 2-amino-3-nitropyridine | Iron and aqueous acidified ethanol | 2,3-Diaminopyridine | chemicalbook.comorgsyn.org |

| 2-amino-3-nitropyridine | Tin and hydrochloric acid | 2,3-Diaminopyridine | orgsyn.org |

| 3-amino-2-nitropyridine | Catalytic reduction | 2,3-Diaminopyridine | orgsyn.org |

| 2-amino-5-bromo-3-nitropyridine | Iron/hydrochloric acid, H2O, EtOH | 2,3-Diamino-5-bromopyridine | arkat-usa.org |

Direct amination of the pyridine ring is another strategy to introduce amino groups and form diaminopyridines.

The Chichibabin reaction, for example, involves the reaction of a pyridine derivative with sodium amide to produce a 2-aminopyridine derivative. wikipedia.org This reaction proceeds via a nucleophilic substitution of a hydride ion. wikipedia.org While traditionally used to introduce a single amino group, modifications and the use of substituted pyridines can lead to diaminopyridines. For instance, the amination of 3-aminopyridine (B143674) with sodamide has been employed to prepare 2,3-diaminopyridine. orgsyn.org The reaction conditions, such as solvent and temperature, can significantly influence the outcome and yield of the Chichibabin reaction. youtube.com

| Starting Material | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Pyridine | Sodium amide (NaNH2) | 2-Aminopyridine | Chichibabin Reaction | wikipedia.org |

| 3-Aminopyridine | Sodamide | 2,3-Diaminopyridine | Amination | orgsyn.org |

| 3-amino-2-chloropyridine | Concentrated aqueous ammonia | 2,3-Diaminopyridine | Amination | orgsyn.org |

Direct Synthesis of 2-N-(2-chlorophenyl)pyridine-2,3-diamine and Related N-Arylated Analogs

Once the pyridine-2,3-diamine precursor is obtained, the subsequent step is the N-arylation to introduce the 2-chlorophenyl group at one of the amino functionalities. Several modern catalytic and classical methods are available for this transformation.

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of amines with aryl halides, making it an ideal method for the synthesis of N-aryl amines. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of a pyridine-2,3-diamine precursor with 1-bromo-2-chlorobenzene (B145985) or a similar aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov

The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig reaction, with sterically hindered and electron-rich phosphine ligands often providing the best results. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product and regenerate the catalyst. wikipedia.org

Reductive amination offers an alternative route to N-arylated pyridines. This can involve the reaction of a pyridine derivative with an aryl amine under reducing conditions. For instance, a rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts can be used to access N-aryl piperidines through a reductive transamination process. acs.orgnih.gov This method involves the initial reduction of the pyridinium ion to a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes reductive amination with an exogenous aryl amine. acs.orgnih.gov While this specific example leads to a saturated piperidine (B6355638) ring, analogous strategies can be envisioned for the synthesis of N-arylated diaminopyridines.

Additionally, the reduction of an imine, formed by the condensation of a diaminopyridine with a substituted benzaldehyde, can lead to the corresponding N-arylated amine. For example, 2-amino-5-bromo-3-(phenylimino)pyridine derivatives can be reduced using sodium cyanoborohydride to afford the corresponding 2-amino-5-bromo-3-(phenylamino)pyridine analogs. arkat-usa.org

Nucleophilic aromatic substitution (SNAr) is a potential pathway for the synthesis of N-arylated aminopyridines, particularly when the pyridine ring is activated by electron-withdrawing groups. The reaction involves the attack of a nucleophile, in this case, an amine, on an electron-deficient aromatic ring, leading to the displacement of a leaving group. nih.gov For the synthesis of this compound, this could theoretically involve the reaction of a pyridine ring bearing a suitable leaving group at the 2-position with 2-chloroaniline. However, the success of SNAr reactions on pyridines is highly dependent on the electronic nature of the pyridine ring and the position of the leaving group. nih.govnih.gov

Novel and Green Synthetic Approaches for Pyridine Diamines

In recent years, the principles of green chemistry have driven the development of more efficient and environmentally benign synthetic methods for pyridine derivatives. researchgate.netresearchgate.net These modern approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous materials, offering significant advantages over traditional multi-step syntheses.

Microwave-Assisted Synthesis

One of the most impactful green technologies in organic synthesis is the use of microwave irradiation. nih.govmdpi.com For the synthesis of pyridine compounds, microwave-assisted reactions often lead to dramatic rate enhancements, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govacs.orgbioorganica.org.ua This technique is particularly advantageous for multicomponent reactions, where several starting materials are combined in a single step to form a complex product. nih.govacs.org A functional and environmentally friendly procedure for designing novel pyridine derivatives has been demonstrated through a one-pot, four-component reaction under microwave irradiation, which resulted in excellent yields (82%–94%) and short reaction times (2–7 minutes). nih.govacs.org

| Method | Reaction Time | Yield | Advantages |

| Conventional Heating | 6–9 hours | 71%–88% | Established, simple equipment. |

| Microwave Irradiation | 2–7 minutes | 82%–94% | Significant rate enhancement, higher yields, energy efficient, cleaner products. nih.govacs.org |

This table provides a comparative overview of conventional versus microwave-assisted synthesis for pyridine derivatives, based on data from multicomponent reactions. nih.govacs.org

Nanocatalysis and Other Green Methods

The development of novel catalysts is another cornerstone of green pyridine synthesis. The use of heterogeneous nanocatalysts is recognized as a safe, clean, and efficient approach. researchgate.net These catalysts, such as copper on magnetic chitosan (B1678972) or calcium oxide-silica hybrids, offer high yields and can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. researchgate.net This recyclability reduces waste and cost, aligning with green chemistry principles.

Furthermore, one-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for building complex heterocyclic scaffolds like pyridines from simple, readily available starting materials in a single operation. rsc.org These methods, often performed in environmentally benign solvents like water or ethanol, or even under solvent-free conditions, further enhance the green credentials of modern synthetic chemistry. researchgate.netbioorganica.org.ua

Chemical Reactivity and Derivatization Strategies of 2 N 2 Chlorophenyl Pyridine 2,3 Diamine Scaffolds

Reactions Involving Amine Functionalities

The vicinal diamine arrangement on the pyridine (B92270) ring is the principal site of reactivity in 2-N-(2-chlorophenyl)pyridine-2,3-diamine. These amine groups can undergo a variety of reactions, including the formation of imines, cyclocondensation to form fused heterocyclic systems, and acylation or alkylation.

Formation of Schiff Bases and Imines

The primary amine groups of this compound can react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines. This condensation reaction is a fundamental transformation in organic chemistry and is typically acid-catalyzed, involving the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the C=N double bond is a key feature of these products.

Studies on related 2,3-diaminopyridine (B105623) systems have shown that condensation can occur at one or both of the amino groups, depending on the stoichiometry of the reactants and the reaction conditions. For instance, the reaction of 2,3-diaminopyridine with one equivalent of a carbonyl compound can selectively form a mono-Schiff base. The presence of the N-(2-chlorophenyl) substituent may influence the relative reactivity of the two amino groups due to steric and electronic effects.

Cyclocondensation Reactions Leading to Fused Heterocycles (e.g., Imidazopyridines, Pyrido[2,3-b]bohrium.comnih.govdiazepinols, Azabenzimidazoles)

The 1,2-diamine functionality in this compound is a key structural feature that enables its use as a precursor for the synthesis of a variety of fused heterocyclic systems through cyclocondensation reactions. These reactions involve the formation of two new bonds, leading to the creation of a new ring fused to the pyridine core.

Imidazopyridines: The reaction of 2,3-diaminopyridine derivatives with aldehydes or carboxylic acids and their derivatives is a common method for the synthesis of imidazo[4,5-b]pyridines, also known as 4-azabenzimidazoles. For example, condensation with various benzaldehydes in the presence of an oxidizing agent or under thermal conditions can yield 2-aryl-substituted imidazo[4,5-b]pyridines. The N-(2-chlorophenyl) group at the 2-position would be expected to influence the electronic properties and potentially the biological activity of the resulting imidazopyridine derivatives.

Pyrido[2,3-b] bohrium.comnih.govdiazepinols: Cyclocondensation of 2,3-diaminopyridines with β-ketoesters, such as ethyl aroylacetates, can lead to the formation of pyrido[2,3-b] bohrium.comnih.govdiazepin-4-ones. These reactions are typically carried out at elevated temperatures and can be regiospecific. The N-(2-chlorophenyl) substituent could play a role in directing the regiochemical outcome of the cyclization.

Azabenzimidazoles: As mentioned, imidazo[4,5-b]pyridines are also referred to as azabenzimidazoles. The synthesis of these compounds from 2,3-diaminopyridine precursors is a well-established route to a class of molecules with significant biological and pharmaceutical relevance. The reaction of 2,3-diaminopyridine with aldehydes can proceed regioselectively to form the corresponding azabenzimidazole derivatives.

Acylation and Alkylation Reactions

The amino groups of this compound are nucleophilic and can be readily acylated or alkylated.

Acylation: Acylation with acyl chlorides or anhydrides in the presence of a base results in the formation of amides. Depending on the reaction conditions and the stoichiometry of the acylating agent, mono- or di-acylated products can be obtained. The N-(2-chlorophenyl) group may influence the reactivity of the adjacent amino group.

Alkylation: Alkylation of the amino groups can be achieved using alkyl halides or other alkylating agents. Similar to acylation, mono- or di-alkylation is possible. N-alkylation can also be achieved reductively using aldehydes or ketones in the presence of a reducing agent like sodium borohydride.

Role of the Pyridine Nitrogen in Chemical Transformations

Furthermore, the pyridine nitrogen can be N-alkylated or N-oxidized. N-alkylation would introduce a positive charge on the nitrogen, significantly impacting the electronic properties of the molecule. N-oxidation to the corresponding pyridine N-oxide can activate the pyridine ring for certain nucleophilic substitution reactions.

Reactivity and Functionalization at the Chlorophenyl Moiety

The chlorophenyl group in this compound offers additional sites for chemical modification. The chlorine atom is a potential leaving group for nucleophilic aromatic substitution reactions, although such reactions typically require harsh conditions or activation by electron-withdrawing groups on the ring.

More commonly, the chlorophenyl ring can undergo electrophilic aromatic substitution reactions. The chlorine atom is an ortho-, para-directing group, although it is deactivating. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur at the positions ortho and para to the chlorine atom, with the position para to the bulky pyridine-2,3-diamine substituent being sterically more accessible.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful methods for the functionalization of aryl chlorides. These reactions would allow for the introduction of a wide variety of substituents onto the chlorophenyl ring, further diversifying the chemical space accessible from the this compound scaffold.

Regioselectivity and Stereochemical Considerations in Reactions

Regioselectivity is a critical consideration in the reactions of this compound, particularly in cyclocondensation reactions. The presence of two distinct amino groups (one adjacent to the N-aryl substituent and the other at the 3-position) raises the possibility of forming different regioisomers.

In cyclocondensation reactions with unsymmetrical dicarbonyl compounds, the initial condensation can occur at either the 2-amino or the 3-amino group, leading to different isomeric products. The regiochemical outcome is influenced by a combination of electronic and steric factors. The electronic effect of the N-(2-chlorophenyl) group and the pyridine nitrogen will modulate the nucleophilicity of the two amino groups. Steric hindrance from the bulky N-(2-chlorophenyl) group might favor reaction at the less hindered 3-amino group.

For instance, in the formation of imidazo[4,5-b]pyridines from 2,3-diaminopyridines and aldehydes, the reaction can proceed regioselectively. Similarly, in the synthesis of pyrido[2,3-b] bohrium.comnih.govdiazepines, the initial reaction of the β-ketoester can occur at either of the two amino groups, but often one regioisomer is formed preferentially.

Stereochemical considerations become important when chiral reagents or catalysts are used, or when new stereocenters are created during a reaction. For example, in alkylation or acylation reactions, if the reagent is chiral, diastereomeric products could be formed. Similarly, in certain cyclization reactions, new chiral centers can be generated, leading to the formation of enantiomers or diastereomers.

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reagents and Conditions | Products | Key Considerations |

| Schiff Base Formation | Aldehydes or ketones, acid catalyst | Imines/Schiff bases | Mono- or di-condensation possible. |

| Cyclocondensation | Aldehydes, carboxylic acids, β-dicarbonyl compounds | Fused heterocycles (e.g., Imidazopyridines, Pyrido[2,3-b]diazepines) | Regioselectivity is a key factor. |

| Acylation | Acyl chlorides, anhydrides, base | Amides | Mono- or di-acylation depending on stoichiometry. |

| Alkylation | Alkyl halides, reductive amination | N-alkylated amines | Mono- or di-alkylation possible. |

| Pyridine N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine N-oxide | Activates the pyridine ring. |

| Electrophilic Aromatic Substitution (on chlorophenyl ring) | Nitrating agents, halogens, etc. | Substituted chlorophenyl derivatives | Ortho-, para-directing effect of chlorine. |

| Palladium-catalyzed Cross-Coupling (on chlorophenyl ring) | Boronic acids, alkenes, alkynes, Pd catalyst | Arylated, vinylated, or alkynylated derivatives | Versatile method for functionalization. |

Coordination Chemistry and Metal Complexation of Pyridine Diamine Ligands

Ligand Properties and Chelating Behavior of Pyridine (B92270) Diamines

Pyridine diamine ligands, such as the N-aryl substituted pyridine-2,3-diamines, are bidentate ligands, meaning they can bind to a metal center through two donor atoms. In the case of 2-N-(2-chlorophenyl)pyridine-2,3-diamine, the two potential donor atoms are the nitrogen of the pyridine ring and the exocyclic secondary amine nitrogen. This chelation results in the formation of a stable five-membered ring with the metal ion, an effect that enhances the stability of the resulting complex compared to analogous complexes with monodentate ligands.

The electronic properties of the ligand are significantly influenced by the substituents. The pyridine ring itself is a π-acceptor, while the amino groups are σ-donors. The presence of an electron-withdrawing chlorophenyl group on the exocyclic nitrogen in this compound is expected to reduce the electron-donating ability of the secondary amine. This modification can influence the Lewis basicity of the ligand and, consequently, the stability and reactivity of its metal complexes. The interplay of these electronic effects allows for the fine-tuning of the metal center's properties.

The steric hindrance introduced by the 2-chlorophenyl group is another crucial factor. This bulky substituent can influence the coordination geometry around the metal center, potentially favoring specific stereoisomers and affecting the accessibility of the metal's active sites in catalytic applications.

Table 1: Comparison of Donor Atoms and Expected Properties of Related Pyridine Diamine Ligands

| Ligand | Donor Atoms | Expected Electronic Effect of Substituent | Potential Steric Influence |

| Pyridine-2,3-diamine | Pyridine-N, Amine-N | Unsubstituted, baseline donor | Minimal |

| N-phenyl-pyridine-2,3-diamine | Pyridine-N, Amine-N | Phenyl group can be weakly electron-withdrawing or -donating | Moderate steric bulk |

| This compound | Pyridine-N, Amine-N | 2-chlorophenyl group is electron-withdrawing | Significant steric bulk due to ortho-chloro substituent |

| N,N-dimethyl-pyridine-2,3-diamine | Pyridine-N, Amine-N | Methyl groups are electron-donating | Moderate steric bulk |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine diamine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For N-aryl-pyridine-2,3-diamine ligands, the reaction of the ligand with metal halides, nitrates, or perchlorates in solvents like ethanol (B145695), methanol, or acetonitrile (B52724) often leads to the formation of the desired complexes. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields.

The characterization of these complexes involves a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=N bond in the pyridine ring and the N-H bond of the secondary amine upon complexation provides evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the binding mode and the geometry of the complex.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ion and charge-transfer bands, which are indicative of the coordination environment.

Table 2: Representative Spectroscopic Data for a Hypothetical [M(this compound)Cl₂] Complex

| Technique | Expected Observation | Interpretation |

| IR Spectroscopy | Shift in ν(C=N) and ν(N-H) frequencies | Coordination of pyridine and amine nitrogens to the metal center |

| ¹H NMR Spectroscopy | Downfield shift of pyridine and amine protons | Deshielding of protons upon coordination |

| UV-Visible Spectroscopy | Appearance of new absorption bands | d-d electronic transitions and ligand-to-metal charge transfer |

Catalytic Applications of Pyridine Diamine-Metal Complexes (General, non-biological catalysis)

Metal complexes containing pyridine diamine ligands have shown significant promise as catalysts in a variety of organic transformations. The versatility of these ligands allows for the modulation of the catalytic activity and selectivity of the metal center.

One of the prominent areas of application is in cross-coupling reactions . Palladium complexes of pyridine-based ligands, for instance, have been effectively used as catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org The electronic and steric properties of the pyridine diamine ligand can influence the efficiency of the catalytic cycle, including the rates of oxidative addition and reductive elimination. The electron-withdrawing nature of the 2-chlorophenyl substituent in the target ligand might enhance the electrophilicity of the metal center, potentially promoting the reductive elimination step.

Another area of application is in polymerization reactions . Iron and other transition metal complexes with amino-pyridine ligands have been investigated as catalysts for atom transfer radical polymerization (ATRP). nsf.gov The ligand's structure can influence the equilibrium between the active and dormant species in the polymerization process, thereby controlling the polymerization rate and the properties of the resulting polymer.

Furthermore, these complexes have been explored as catalysts in oxidation and reduction reactions . The ability of the metal center to exist in multiple oxidation states, stabilized by the pyridine diamine ligand, is key to their catalytic activity in these transformations. For example, palladium(II) complexes with pyridine derivatives have been utilized as catalysts for the carbonylation of nitro compounds and the reduction of nitro compounds to amines. nih.gov

Table 3: Potential Catalytic Applications of Metal Complexes with N-Aryl-Pyridine-2,3-Diamine Ligands

| Catalytic Reaction | Metal Center | Role of the Ligand |

| Suzuki-Miyaura Coupling | Palladium | Modulates electronic and steric environment to influence catalytic efficiency |

| Heck Coupling | Palladium | Stabilizes the active catalytic species and influences selectivity |

| Atom Transfer Radical Polymerization | Iron, Copper | Controls the polymerization equilibrium and polymer properties |

| Carbonylation of Nitro Compounds | Palladium | Enhances the reactivity of the metal center |

Theoretical and Computational Chemistry Studies of 2 N 2 Chlorophenyl Pyridine 2,3 Diamine and Analogs

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in studying pyridine (B92270) derivatives. researchgate.netaip.org DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G++(d,p) or 6-31+G(d,p), are used to determine optimized molecular geometries, electronic properties, and vibrational frequencies. researchgate.net These methods have been successfully applied to various analogs, including substituted aminopyridines and other heterocyclic systems, showing good agreement between theoretical predictions and experimental X-ray diffraction data. researchgate.netnih.gov

For instance, in studies of related compounds, DFT has been used to calculate structural parameters (bond lengths and angles), electronic characteristics, and vibrational spectra. researchgate.net The choice of functional and basis set is critical, with options like B3LYP, CAM-B3LYP, and ωB97XD being evaluated for their accuracy in reproducing experimental results. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) extends these methods to study molecules in their electronically excited states. nih.gov This is particularly useful for predicting and interpreting UV-Vis absorption spectra. TD-DFT calculations can elucidate the nature of electronic transitions, such as n→π* or π→π* transitions, by analyzing the molecular orbitals involved. researchgate.netnih.gov Computational studies on molecules like 3‐[(2‐chlorophenyl)diazenyl]pyridine‐2,6‐diamine have utilized these methods to investigate their photoisomerization pathways and nonlinear optical properties. researchgate.net

Electronic Structure Analysis and Reactivity Descriptors (e.g., Frontier Molecular Orbitals (HOMO-LUMO) Analysis)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key framework for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. researchgate.net A smaller energy gap generally indicates higher reactivity and a greater propensity for intramolecular charge transfer. ripublication.com DFT calculations are the primary tool for determining the energies and spatial distributions of these orbitals. aip.orgresearchgate.net

For pyridine derivatives, the HOMO and LUMO are typically distributed across the π-system of the aromatic rings. researchgate.net Analysis of related compounds shows that substitutions on the pyridine or phenyl rings can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and reactivity. researchgate.net

Other reactivity descriptors derived from DFT calculations include ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters provide a quantitative measure of a molecule's chemical behavior. irjweb.com Additionally, Natural Bond Orbital (NBO) analysis is often performed to understand charge delocalization, hyperconjugative interactions, and the nature of hydrogen bonds within the molecular system. researchgate.netmdpi.com

| Parameter | Value |

|---|---|

| EHOMO | -6.2613 eV |

| ELUMO | -0.8844 eV |

| Energy Gap (ΔE) | 5.3769 eV |

Data adapted from a theoretical study on a pyrimidine derivative analog. irjweb.com

Spectroscopic Parameter Prediction and Interpretation (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation and characterization of new compounds. youtube.com

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. nih.gov The process typically involves geometry optimization followed by a Gauge-Independent Atomic Orbital (GIAO) calculation. Comparing calculated shifts with experimental data helps confirm molecular structures. For complex molecules, computational analysis can help assign signals that are difficult to interpret experimentally. mdpi.com

IR Spectroscopy: Theoretical vibrational (infrared) spectra are calculated by determining the harmonic frequencies of the optimized molecular structure. ripublication.com There is often a good correlation between the computed vibrational frequencies and experimental FT-IR spectra, although calculated frequencies are sometimes scaled to better match experimental values. researchgate.net This analysis helps in assigning specific absorption bands to the vibrational modes of the molecule, such as N-H stretching, C=C aromatic stretching, and C-Cl stretching. For the analog 5-chloropyridine-2,3-diamine (B1270002), experimental IR spectroscopy identified N-H stretching bands at 3392 and 3309 cm⁻¹ and aromatic C=C stretching at 1637 cm⁻¹. nih.gov

UV-Vis Spectroscopy: TD-DFT is the method of choice for simulating UV-Vis absorption spectra. nih.gov The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help identify the electronic transitions responsible for the observed absorptions. mdpi.com

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N—H str | 3392 | medium |

| N—H str | 3309 | medium |

| aryl C—H str | 3172 | medium |

| aryl C=C str | 1637 | strong |

Data from the experimental characterization of 5-chloropyridine-2,3-diamine. nih.gov

Molecular Geometry Optimization and Conformation Analysis

A fundamental application of quantum chemical calculations is the determination of a molecule's most stable three-dimensional structure. nih.gov Using methods like DFT, researchers can perform geometry optimization to find the minimum energy conformation, yielding precise information on bond lengths, bond angles, and dihedral (torsion) angles. indexcopernicus.com

For analogs like 5-chloropyridine-2,3-diamine, X-ray crystallography has shown the molecule to be nearly planar. nih.gov However, the two amino groups ortho and meta to the pyridine nitrogen are twisted out of the molecular plane to minimize steric hindrance between them. The plane of the ortho amino group forms an angle of 45° with the molecular plane, while the meta amino group has an angle of 34°. nih.gov Such conformational details are accurately reproduced by DFT calculations, which can also explore other potential low-energy conformers that might exist in solution. nih.gov The accuracy of these computational models is often validated by comparing the calculated geometric parameters with those obtained from single-crystal X-ray diffraction. researchgate.netwikipedia.org

| Parameter | Value |

|---|---|

| C—Cl Bond Length | 1.748 (3) Å |

| NH₂ (ortho) plane to molecular plane angle | 45 (3)° |

| NH₂ (meta) plane to molecular plane angle | 34 (3)° |

| r.m.s. deviation from mean plane | 0.013 (3) Å |

Data from the crystallographic study of 5-chloropyridine-2,3-diamine. nih.gov

Crystallographic Insights and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)

While geometry optimization provides insight into the structure of an isolated molecule, understanding the solid-state properties requires an analysis of the crystal packing and intermolecular forces. wikipedia.org X-ray crystallography provides the definitive experimental data on the solid-state arrangement of molecules. jhu.edu

Studies on the parent compound, 2,3-diaminopyridine (B105623), and its salts, reveal extensive networks of hydrogen bonds that dictate the crystal packing. nih.gov Similarly, the crystal structure of the analog 5-chloropyridine-2,3-diamine shows that the amino groups and the pyridine nitrogen atom are all involved in intermolecular hydrogen bonding. nih.gov These interactions, which include N(amine)—H···N(pyridine) and N(amine)—H···N(amine) bonds, link the molecules into columns. These columns are further stabilized by offset face-to-face π-stacking interactions between the pyridine rings, with a centroid-to-centroid distance of 3.756 Å. nih.gov

Hirshfeld Surface Analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. mdpi.com Red spots on the dnorm surface indicate short, strong contacts, such as hydrogen bonds, while blue regions represent weaker interactions. mdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.

¹H NMR: In the proton NMR spectrum of 2-N-(2-chlorophenyl)pyridine-2,3-diamine, distinct signals would be expected for the protons on the pyridine (B92270) ring and the chlorophenyl ring. The chemical shifts (δ) would be influenced by the electron-donating amino groups and the electron-withdrawing chlorine atom. Aromatic protons typically appear in the range of δ 6.0-8.5 ppm. The protons of the two amino groups (-NH₂ and -NH-) would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which would help to assign the specific positions of the protons on both aromatic rings.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. Signals for the carbon atoms in the pyridine and chlorophenyl rings would be observed in the aromatic region (typically δ 100-160 ppm). The carbon atom attached to the chlorine (C-Cl) and those bonded to the nitrogen atoms (C-N) would exhibit characteristic chemical shifts. For comparison, in the related compound 5-chloropyridine-2,3-diamine (B1270002), the aromatic carbon signals appear at δ 116.58, 118.38, 131.32, 131.66, and 147.10 ppm in DMSO-d₆. nih.gov

Mass Spectrometry (e.g., LC-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₀ClN₃, corresponding to a molecular weight of approximately 219.67 g/mol . biosynth.com

In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z corresponding to this weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the ³⁷Cl isotope. Fragmentation analysis would likely involve cleavage of the C-N bond between the two rings and characteristic fragmentation patterns for the pyridine and chlorophenyl moieties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Studies

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary and secondary amine groups, typically in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. A C-Cl stretching band would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. For the related compound 2,3-diaminopyridine (B105623), characteristic N-H stretching bands are a key feature of its IR spectrum. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong absorption in the UV region due to π → π* and n → π* electronic transitions within the conjugated systems of the pyridine and chlorophenyl rings. Studies on similar compounds, such as 2,3-diaminopyridine, show characteristic absorption spectra in the UV-visible range. researchgate.net The exact wavelengths of maximum absorbance (λ_max) would depend on the solvent used.

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related structures provides insight. For instance, the crystal structure of 5-chloropyridine-2,3-diamine reveals that the molecule is nearly planar and that the amino groups engage in intermolecular hydrogen bonding. nih.gov A similar analysis for the title compound would confirm the connectivity of the atoms and reveal details about its conformation and crystal packing.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. By using an appropriate stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents), the compound would appear as a single spot with a specific retention factor (R_f) if pure.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the purification and quantitative analysis of compounds. A validated reversed-phase HPLC (RP-HPLC) method would be the standard approach for assessing the purity of this compound. nih.gov This would typically involve using a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The compound would elute at a characteristic retention time, and the purity could be determined by the area of its peak relative to any impurity peaks, often using a UV detector set at a wavelength where the compound strongly absorbs.

Advanced Research Applications and Potentials Non Prohibited Focus

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Architectures

The primary and most established role of 2-N-(2-chlorophenyl)pyridine-2,3-diamine in research is its function as a versatile synthetic intermediate. The key to its utility lies in the 1,2-diamine functionality on the pyridine (B92270) ring. These two adjacent amino groups are perfectly positioned to undergo cyclocondensation reactions with a wide variety of reagents containing two electrophilic centers. Such reactions are a powerful strategy for constructing fused heterocyclic ring systems.

Specifically, vicinal diamines like the parent compound, 2,3-diaminopyridine (B105623), are well-documented precursors to a class of compounds known as azabenzimidazoles. For example, the reaction of 2,3-diaminopyridine with various benzaldehydes provides convenient and efficient access to 4-azabenzimidazole derivatives. researchgate.net This type of transformation involves the formation of two new carbon-nitrogen bonds, resulting in a stable, fused five-membered imidazole (B134444) ring attached to the original pyridine core.

The presence of the N-(2-chlorophenyl) substituent in this compound introduces an additional layer of complexity and utility. This group can sterically and electronically influence the cyclization reaction, potentially allowing for regioselective control when unsymmetrical reagents are used. Furthermore, the 2-chlorophenyl group itself serves as a handle for further synthetic modifications, such as cross-coupling reactions, enabling the construction of even more elaborate molecular architectures. The compound is thus a key building block for creating libraries of complex heterocyclic compounds for various research applications. amazonaws.com

Table 1: Examples of Heterocyclic Systems Derived from Vicinal Diaminopyridine Precursors This table illustrates the types of complex architectures that can be synthesized using the vicinal diamine functionality present in this compound.

| Precursor Type | Reactant Class | Resulting Fused Heterocyclic System | Reference Example |

|---|---|---|---|

| Pyridine-2,3-diamine | Aldehydes / Carboxylic Acids | Imidazo[4,5-b]pyridines (Azabenzimidazoles) | Synthesis of 4-azabenzimidazole derivatives researchgate.net |

| Pyridine-2,3-diamine | 1,2-Diketones | Pyrazino[2,3-b]pyridines | General cyclocondensation chemistry |

| Pyridine-2,3-diamine | Phosgene Equivalents | Imidazo[4,5-b]pyridin-2-ones | General heterocyclic synthesis |

Applications in Materials Science and Photophysical Phenomena

The unique electronic characteristics of this compound suggest significant potential for its use in materials science, particularly in the creation of materials with interesting photophysical properties. While direct studies on this specific molecule are limited, the extensive research on its core components—diaminopyridines and other N-aryl aminopyridines—provides a strong basis for its potential applications.

Charge-Transfer Complexes:

Aromatic amines are well-known electron donors, and diaminopyridines are particularly effective in this regard. The parent compound, 2,3-diaminopyridine, readily forms stable charge-transfer (CT) complexes with a variety of π-electron acceptors, such as chloranilic acid, dihydroxy-p-benzoquinone, and tetracyanoethylene. nih.govelsevier.com In these complexes, electron density is partially transferred from the electron-rich diaminopyridine (the donor) to the electron-poor acceptor molecule. This interaction results in the formation of new, often intense, absorption bands in the UV-visible spectrum, leading to distinct color changes. acs.org

The formation of these CT complexes is a hallmark of the 2,3-diaminopyridine scaffold. nih.gov Given that this compound retains this electron-donating core, it is highly expected to exhibit similar behavior. The stability and electronic properties of such potential CT complexes can be fine-tuned by the electronic nature of the N-aryl substituent. The 2-chlorophenyl group, being moderately electron-withdrawing, would modulate the donor capacity of the molecule, offering a way to engineer the resulting material's optical and electronic properties. These materials are of interest for applications in organic conductors and sensors.

Table 2: Spectroscopic Data of Charge-Transfer Complexes with 2,3-Diaminopyridine (Parent Compound) This table summarizes key parameters for charge-transfer complexes formed by the parent compound 2,3-diaminopyridine, illustrating the potential of its derivatives like this compound to engage in similar interactions.

| Electron Acceptor | Solvent | Stoichiometry (Donor:Acceptor) | Charge-Transfer Band (λmax, nm) | Formation Constant (KCT) | Reference |

|---|---|---|---|---|---|

| Chloranilic Acid (CHA) | Ethanol (B145695) | 1:1 | Not specified | High value reported | nih.gov |

| Dihydroxy-p-benzoquinone (DHBQ) | Ethanol | 1:1 | Not specified | High value reported | nih.gov |

| Tetrachloro-p-benzoquinone (Chloranil) | Chloroform | 1:1 | Reported | Not specified | elsevier.com |

Optical Limiting and Photophysical Properties:

Pyridine derivatives are integral components in many molecules designed for applications in optics and photonics. Research into related structures, such as other 2-N-phenylaminopyridine derivatives and azo-dyes containing diaminopyridine fragments, has revealed interesting photophysical behaviors, including fluorescence and nonlinear optical (NLO) responses. nih.govresearchgate.net For instance, a compound with a similar name, 3‐[(2‐chlorophenyl)diazenyl]pyridine‐2,6‐diamine, was investigated as an effective optical limiter, a material that can protect sensors and eyes from high-intensity light sources. researchgate.net

The combination of an electron-donating diaminopyridine system and a moderately electron-withdrawing 2-chlorophenyl group within a single molecule creates a "push-pull" electronic environment. Such structures are often prerequisites for significant NLO properties and other interesting photophysical phenomena. Therefore, this compound represents a promising candidate for investigation in materials science, with potential applications in optical devices and as a component in fluorescent probes or organic light-emitting diodes (OLEDs).

Utilization as Tool Compounds for Investigating Chemical Mechanisms

While this compound is a valuable building block for creating complex molecules, its specific application as a "tool compound" for the primary purpose of elucidating chemical reaction mechanisms is not extensively documented in scientific literature. Tool compounds are typically used to probe reaction pathways, act as ligands to modify catalyst activity in a predictable way, or serve as standards in mechanistic studies. Although its derivatives may be used in such a capacity (e.g., as specialized ligands in coordination chemistry), the compound itself is more commonly recognized for its role as a synthetic precursor rather than a mechanistic probe.

Conclusion and Future Perspectives in the Chemical Research of 2 N 2 Chlorophenyl Pyridine 2,3 Diamine

Current Frontiers and Knowledge Gaps in Fundamental Chemical Understanding

A significant knowledge gap exists in the fundamental chemical understanding of 2-N-(2-chlorophenyl)pyridine-2,3-diamine. Much of the current understanding is extrapolated from studies on the parent 2,3-diaminopyridine (B105623) and other N-aryl aminopyridines.

Key areas requiring further investigation include:

Detailed Electronic Structure: While computational studies on simpler aminopyridines have been conducted, a thorough theoretical investigation of the electronic properties of this compound is lacking. researchgate.net Understanding the influence of the 2-chlorophenyl substituent on the electron density distribution, aromaticity, and the nucleophilicity of the nitrogen atoms is crucial for predicting its reactivity.

Conformational Analysis: The rotational barrier around the C-N bond connecting the pyridine (B92270) and chlorophenyl rings will dictate the molecule's three-dimensional shape. This conformation will, in turn, influence its ability to act as a ligand in catalysis and its packing in the solid state for materials applications.

Spectroscopic and Crystallographic Data: There is a scarcity of published experimental data, such as detailed NMR, IR, UV-Vis, and single-crystal X-ray diffraction data for this specific compound. Such information is fundamental for its unambiguous characterization and for correlating its structure with its physical and chemical properties.

Physicochemical Properties: Basic physicochemical properties like pKa, solubility in various solvents, and thermal stability are yet to be systematically determined. This data is essential for developing practical synthetic procedures and for evaluating its potential in various applications.

Emerging Methodologies for Synthesis and Derivatization

The synthesis of this compound and its derivatives can be approached through modern cross-coupling reactions. However, the development of more efficient and sustainable methods remains an active area of research.

Promising synthetic approaches include:

Advanced Cross-Coupling Reactions: The Buchwald-Hartwig amination and copper-catalyzed N-arylation are the most probable routes for the synthesis of the target molecule from 2-amino-3-halopyridine and 2-chloroaniline. rsc.orgmdpi.com Future research will likely focus on developing more active and stable catalyst systems that can operate under milder conditions with lower catalyst loadings.

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-N bonds. rsc.org Developing a photocatalytic N-arylation of 2,3-diaminopyridine or a related precursor could offer a greener and more sustainable synthetic route. acs.org

C-H Activation/Functionalization: For derivatization, transition-metal-catalyzed C-H activation of the N-aryl ring is a highly attractive strategy. rsc.org This would allow for the direct introduction of various functional groups onto the 2-chlorophenyl moiety, providing a diverse range of derivatives for structure-activity relationship studies.

| Synthetic Method | Key Features | Potential Advantages |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of amines and aryl halides. rsc.org | High functional group tolerance and broad substrate scope. |

| Copper-Catalyzed N-Arylation | Copper-catalyzed Ullmann-type coupling. mdpi.com | Lower cost of the catalyst compared to palladium. |

| Photocatalytic N-Arylation | Use of visible light to promote the reaction. rsc.org | Mild reaction conditions and sustainable energy source. |

| C-H Activation/Functionalization | Direct functionalization of C-H bonds. rsc.org | Atom-economical and allows for late-stage modification. |

Future Directions in the Exploration of Chemical Reactivity and Catalysis

The unique structural features of this compound, namely the vicinal amino groups and the N-aryl substituent, suggest a rich and diverse chemical reactivity that is yet to be fully explored.

Future research in this area could focus on:

Cyclization Reactions: The 1,2-diamine motif on the pyridine ring is a versatile precursor for the synthesis of various fused heterocyclic systems, such as imidazo[4,5-b]pyridines. The N-aryl substituent can influence the regioselectivity and reactivity of these cyclization reactions.

Coordination Chemistry and Catalysis: The two adjacent nitrogen atoms of the diamine moiety, along with the pyridine nitrogen, can act as a tridentate ligand for various transition metals. The resulting metal complexes could find applications in catalysis. Furthermore, the development of chiral versions of this ligand scaffold could open doors to asymmetric catalysis. nih.govmdpi.com

Electrophilic and Nucleophilic Reactions: A systematic study of the reactivity of the pyridine ring and the N-aryl group towards both electrophilic and nucleophilic reagents is needed. This would provide a deeper understanding of the electronic effects of the substituents and enable the rational design of new derivatization strategies.

Potential Contributions to Novel Materials and Synthetic Methodologies

The exploration of this compound and its derivatives could lead to the development of novel materials with interesting properties and the establishment of new synthetic methodologies.

Potential contributions include:

Monomers for Advanced Polymers: The diamine functionality makes this compound a potential monomer for the synthesis of novel polyamides, polyimides, or other condensation polymers. The incorporation of the pyridine and chlorophenyl moieties into the polymer backbone could impart desirable properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics.

Organic Light-Emitting Diodes (OLEDs) and Sensors: N-aryl aminopyridine derivatives have been investigated for their photoluminescent properties. By tuning the electronic properties of the molecule through derivatization, it may be possible to develop new materials for OLEDs or as fluorescent sensors for the detection of metal ions or other analytes.

Building Blocks in Medicinal Chemistry: The N-aryl-2,3-diaminopyridine scaffold can be considered a "privileged" structure in drug discovery. Its ability to participate in multiple hydrogen bonding interactions and its rigid framework make it an attractive starting point for the synthesis of new bioactive molecules.

Development of New Synthetic Reagents: The unique reactivity of this compound could be harnessed to develop it as a novel reagent or building block in organic synthesis, enabling the construction of complex molecular architectures.

Q & A

Q. What are the optimal synthetic routes for 2-N-(2-chlorophenyl)pyridine-2,3-diamine, and how can reaction progress be monitored?

The synthesis typically involves nucleophilic substitution of 2,3-diaminopyridine with 2-chlorophenyl halides (e.g., 2-chlorophenyl bromide or chloride) under basic conditions. Sodium hydride or potassium carbonate is used to deprotonate the amine, facilitating alkylation . Solvents like dimethylformamide (DMF) or ethanol are employed at 60–80°C for 12–24 hours. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane eluent) or high-performance liquid chromatography (HPLC) to confirm intermediate formation and purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR):

Q. How does the chlorophenyl substituent influence the compound’s reactivity in further derivatization?

The electron-withdrawing chlorine atom increases the electrophilicity of the adjacent aromatic ring, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) or nitration . However, steric hindrance from the 2-chlorophenyl group may reduce reactivity at the pyridine’s 3-amino position .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines hydrogen-bonding networks and torsion angles. For example, the pyridine ring typically adopts a planar conformation, while the chlorophenyl group may show dihedral angles of 15–30° relative to the pyridine plane . Hydrogen bonds between NH₂ groups and adjacent molecules stabilize the crystal lattice, which can be visualized using ORTEP-3 .

Q. What computational methods predict the compound’s binding affinity for enzyme targets like IDO1/TDO?

- Molecular docking (AutoDock Vina or Glide): Models interactions with IDO1/TDO active sites, focusing on halogen bonding (Cl···π interactions) and hydrogen bonding with heme cofactors .

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory activity. Substituents like chlorine improve binding by enhancing electrostatic complementarity .

Q. How do structural analogs of this compound compare in biological activity?

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

- Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12 hours) .

- Flow chemistry enhances reproducibility by controlling temperature and mixing efficiency .

- Purification: Use of automated flash chromatography or recrystallization (ethanol/water) improves yield (>85%) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.